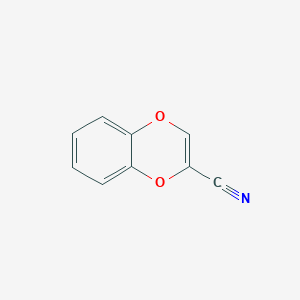

1,4-Benzodioxin-2-carbonitrile

Description

1,4-Benzodioxin-2-carbonitrile (systematic name: 2,3-dihydro-1,4-benzodioxin-2-carbonitrile) is a bicyclic aromatic compound featuring a 1,4-benzodioxin core substituted with a nitrile group at the 2-position. Its molecular formula is C₉H₇NO₂, with a molecular weight of 161.16 g/mol. The compound is synthesized via bromination of acrylonitrile followed by cyclization, as detailed in . Its structural analogs include carboxylic acid (compound 1: 2,3-dihydro-1,4-benzodioxin-2-carboxylic acid) and carboxamide (compound 2: 2,3-dihydro-1,4-benzodioxin-2-carboxamide), which differ in functional groups at the 2-position.

The nitrile group confers unique reactivity, enabling participation in nucleophilic additions or reductions, making it valuable in pharmaceutical and agrochemical intermediates.

Properties

CAS No. |

91889-45-1 |

|---|---|

Molecular Formula |

C9H5NO2 |

Molecular Weight |

159.14 g/mol |

IUPAC Name |

1,4-benzodioxine-3-carbonitrile |

InChI |

InChI=1S/C9H5NO2/c10-5-7-6-11-8-3-1-2-4-9(8)12-7/h1-4,6H |

InChI Key |

WUHDLWYAZUFLMJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)OC=C(O2)C#N |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Findings :

- The nitrile derivative exhibits higher thermal stability compared to the carboxylic acid and carboxamide due to reduced hydrogen-bonding interactions.

- The carboxamide (compound 2) shows enhanced solubility in polar solvents, making it preferable in biological assays.

Benzoxazine and Methanonaphthalene Derivatives

Key Findings :

- Benzoxazine-2-carbonitrile () replaces one oxygen atom in the dioxin ring with nitrogen, enhancing basicity and altering reactivity toward electrophiles.

- Methanonaphthalene-2-carbonitrile () features a fused naphthalene system, increasing aromaticity and UV absorbance compared to benzodioxin derivatives.

Substituted Derivatives

The 5-methoxy-substituted carboxamide analog (CAS: 70918-46-6, ) demonstrates how electron-donating groups like methoxy (-OCH₃) modulate electronic properties:

Reactivity Trends :

- Nitriles undergo faster hydrolysis than carboxamides under acidic conditions.

- Methoxy-substituted derivatives exhibit slower nucleophilic substitution due to steric and electronic effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.